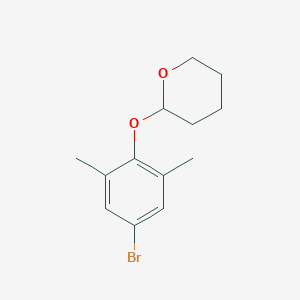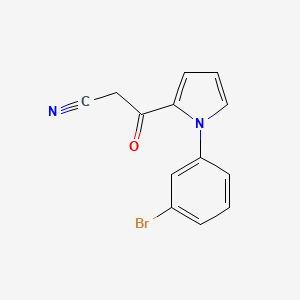
3-(1-(3-Bromophenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(3-Bromophényl)-1H-pyrrol-2-yl)-3-oxopropanenitrile est un composé organique qui présente un groupe bromophényle lié à un cycle pyrrole, qui est en outre relié à un groupe propanenitrile
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 3-(1-(3-bromophényl)-1H-pyrrol-2-yl)-3-oxopropanenitrile implique généralement des réactions en plusieurs étapes. Une méthode courante comprend les étapes suivantes :
Formation du pyrrole : La formation du cycle pyrrole par des réactions de cyclisation.
Addition du nitrile : L’ajout d’un groupe nitrile à la partie propanenitrile.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Des techniques telles que la synthèse en flux continu et l’utilisation de catalyseurs peuvent être utilisées pour améliorer l’efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
3-(1-(3-bromophényl)-1H-pyrrol-2-yl)-3-oxopropanenitrile peut subir diverses réactions chimiques, notamment :
Réactions de substitution : L’atome de brome peut être substitué par d’autres groupes fonctionnels à l’aide de réactifs tels que les organolithiums ou les réactifs de Grignard.
Oxydation et réduction : Le composé peut être oxydé ou réduit dans des conditions spécifiques pour former différents produits.
Réactions de cyclisation : Le cycle pyrrole peut participer à des réactions de cyclisation pour former des structures hétérocycliques plus complexes.
Réactifs et conditions courants
Réactifs organolithium : Utilisés pour les réactions de substitution.
Agents oxydants : Tels que le permanganate de potassium pour les réactions d’oxydation.
Agents réducteurs : Tels que l’hydrure d’aluminium et de lithium pour les réactions de réduction.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent donner divers dérivés substitués, tandis que les réactions d’oxydation et de réduction peuvent conduire à différents états d’oxydation du composé.
Applications de la recherche scientifique
3-(1-(3-bromophényl)-1H-pyrrol-2-yl)-3-oxopropanenitrile a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction dans la synthèse organique pour créer des molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment l’inhibition enzymatique et l’interaction avec les macromolécules biologiques.
Médecine : Exploité pour ses propriétés thérapeutiques potentielles, telles que les activités anticancéreuses ou antimicrobiennes.
Industrie : Utilisé dans la synthèse de matériaux avancés et comme intermédiaire dans la production de produits pharmaceutiques et d’agrochimiques.
Applications De Recherche Scientifique
3-(1-(3-Bromophenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
Le mécanisme d’action de 3-(1-(3-bromophényl)-1H-pyrrol-2-yl)-3-oxopropanenitrile implique son interaction avec des cibles moléculaires spécifiques. Le groupe bromophényle peut interagir avec les enzymes ou les récepteurs, tandis que le cycle pyrrole peut participer aux liaisons hydrogène et aux interactions π-π. Ces interactions peuvent moduler l’activité des voies biologiques, conduisant aux effets observés du composé.
Comparaison Avec Des Composés Similaires
Composés similaires
1-(3-bromophényl)pyrrolidine : Structure similaire mais sans le groupe nitrile.
Acide 3-bromopropionique : Contient un groupe bromophényle mais diffère dans les groupes fonctionnels attachés.
(3-bromophényl)triphénylsilane : Contient un groupe bromophényle mais est lié à une partie triphénylsilane.
Unicité
3-(1-(3-bromophényl)-1H-pyrrol-2-yl)-3-oxopropanenitrile est unique en raison de la combinaison du groupe bromophényle, du cycle pyrrole et du groupe nitrile
Propriétés
Formule moléculaire |
C13H9BrN2O |
|---|---|
Poids moléculaire |
289.13 g/mol |
Nom IUPAC |
3-[1-(3-bromophenyl)pyrrol-2-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C13H9BrN2O/c14-10-3-1-4-11(9-10)16-8-2-5-12(16)13(17)6-7-15/h1-5,8-9H,6H2 |
Clé InChI |
GVVYTUOPRMVSPH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)N2C=CC=C2C(=O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6-(4-Chlorophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)(piperazin-1-yl)methanone](/img/structure/B11787448.png)
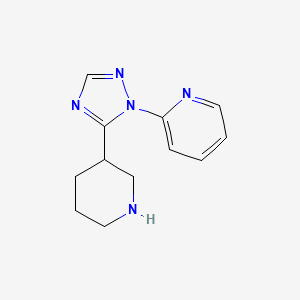

![4-Fluoropyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B11787466.png)


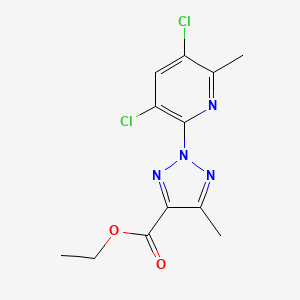
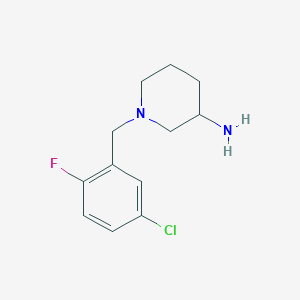

![2-(2,2-Difluorobenzo[d][1,3]dioxole-5-sulfonamido)acetic acid](/img/structure/B11787513.png)
![1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11787515.png)

